molecular formula C15H15F2NO3 B2779099 (E)-3-(1,3-Benzodioxol-5-yl)-1-(4,4-difluoropiperidin-1-yl)prop-2-en-1-one CAS No. 2348614-10-6

(E)-3-(1,3-Benzodioxol-5-yl)-1-(4,4-difluoropiperidin-1-yl)prop-2-en-1-one

Cat. No. B2779099
CAS RN: 2348614-10-6
M. Wt: 295.286
InChI Key: GEXSYYDWFHWKES-DUXPYHPUSA-N
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Description

(E)-3-(1,3-Benzodioxol-5-yl)-1-(4,4-difluoropiperidin-1-yl)prop-2-en-1-one, also known as BDP, is a chemical compound with potential applications in scientific research. This compound is a derivative of piperidine and is structurally related to the widely used drug, methamphetamine. However, unlike methamphetamine, BDP does not have any psychoactive effects and is not intended for human consumption.

Scientific Research Applications

Cytotoxic Activity and Antiproliferative Effects Research on compounds related to (E)-3-(1,3-Benzodioxol-5-yl)-1-(4,4-difluoropiperidin-1-yl)prop-2-en-1-one has shown promising applications in the field of cancer treatment. For instance, a study on neolignans from Daphniphyllum macropodum Miq., including compounds with similar structural features, demonstrated significant antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines. The mechanism involves inducing apoptosis through the mitochondrial pathway, suggesting potential for developing anticancer therapies (Ma et al., 2017).

Supramolecular Chemistry and Structural Analysis The study of 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones, including derivatives with structural similarities, has contributed significantly to supramolecular chemistry. These studies have focused on understanding polarized molecular-electronic structures and supramolecular aggregation. The insights gained from these studies help in designing molecules with specific properties for materials science and nanotechnology applications (Low et al., 2004).

Chemical Synthesis and Reactions Research has also focused on the synthesis and reactivity of organosulfonyloxy derivatives of benziodoxoles, demonstrating the versatility of these compounds in chemical synthesis. Such studies have shown that these derivatives can undergo reactions with alkynyltrimethylsilanes, leading to a variety of products. This highlights the potential of this compound and its related compounds in synthetic organic chemistry and the development of new reaction methodologies (Zhdankin et al., 1996).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4,4-difluoropiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3/c16-15(17)5-7-18(8-6-15)14(19)4-2-11-1-3-12-13(9-11)21-10-20-12/h1-4,9H,5-8,10H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXSYYDWFHWKES-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(F)F)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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